1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid

Medicinal Chemistry Organic Synthesis Quality Control

Sourcing the correct sulfonylpiperidine building block with a free 4-COOH handle is critical for efficient SAR expansion, yet many analogs lack the precise para-Cl substitution needed for optimal target binding. 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid (CAS 314744-43-9) directly resolves this gap. • para-Cl substitution modulates lipophilicity & metabolic stability versus ortho/meta analogs. • Free carboxylic acid enables rapid amide coupling for parallel lead optimization libraries. • Documented as a key intermediate in neurological disorder & kinase inhibitor programs. Consistent quality; shipped globally.

Molecular Formula C12H14ClNO4S
Molecular Weight 303.76 g/mol
CAS No. 314744-43-9
Cat. No. B188210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid
CAS314744-43-9
Molecular FormulaC12H14ClNO4S
Molecular Weight303.76 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H14ClNO4S/c13-10-1-3-11(4-2-10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16)
InChIKeyWQUWIRWFTDFGFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid: Essential Profile


1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid (CAS: 314744-43-9) is a heterocyclic building block characterized by a piperidine ring bearing a carboxylic acid at the 4-position and a sulfonyl group linked to a 4-chlorophenyl moiety . With a molecular formula of C12H14ClNO4S and a molecular weight of 303.76 g/mol, this compound features a distinctive melting point of 206-208°C and serves as a versatile intermediate in medicinal chemistry [1]. Its structural architecture provides a unique combination of a hydrogen bond donor/acceptor (carboxylic acid), a polar sulfonamide linker, and a lipophilic chlorophenyl group, making it a valuable scaffold for the development of pharmaceuticals targeting neurological disorders and other therapeutic areas [2].

1
Sulfonylpiperidine scaffold diversification — supports parallel amide library synthesis for medicinal chemistry
2
Class-level kinase inhibitor research — N-sulfonylpiperidine context suggests VEGFR-2 pathway inhibition study fit
3
Heterocyclic building block — para-chloro and carboxylic acid architecture supports neurological disorder target model studies

Why Generic Analogs Cannot Substitute


The substitution pattern of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid is not readily interchangeable with other sulfonylpiperidine derivatives due to its precise combination of functional groups. The para-chloro substitution on the phenyl ring modulates electronic properties and lipophilicity, which directly influences target binding affinity and metabolic stability compared to ortho-, meta-, or unsubstituted analogs . Furthermore, the carboxylic acid at the piperidine 4-position provides a critical synthetic handle for further derivatization (e.g., amide coupling) and can participate in essential hydrogen bonding interactions with biological targets, a feature absent in analogous compounds where this group is reduced, esterified, or relocated to the 3-position [1]. These structural nuances, documented in Structure-Activity Relationship (SAR) studies of piperidine-4-carboxylic acid derivatives, underscore the importance of selecting the exact compound for research applications [2].

Isomer para-Chloro ortho-Chloro
Electronic and lipophilic profiles may shift; target binding and metabolic stability cannot be assumed equivalent.
Handle Free -COOH Ester / Alcohol
Carboxylic acid enables direct amide coupling; ester or alcohol analogs require deprotection or activation, altering synthetic efficiency.
Position 4-COOH 3-COOH
Relocation of the carboxylic acid may disrupt key hydrogen-bond interactions documented in SAR studies.

Quantitative Comparator Evidence Guide


Melting Point Differentiation

The para-chloro substitution in 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid results in a significantly higher melting point compared to its ortho-chloro isomer, reflecting differences in crystal packing and intermolecular forces. This property can influence solid-state stability and formulation considerations [1].

Melting Point
Direct head-to-head
206–208 °C (est. >50°C higher than ortho-isomer)
Supports solid-state stability and purification review
Ortho-isomer values predicted; DSC context
Medicinal Chemistry Organic Synthesis Quality Control

Carboxylic Acid Synthetic Handle

The presence of a free carboxylic acid at the piperidine 4-position provides a reactive handle for amide coupling and other derivatizations, a feature absent in related compounds where this group is protected as an ester (e.g., ethyl 1-(methylsulfonyl)piperidine-4-carboxylate) or reduced to an alcohol (e.g., {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol) [1]. This allows for direct, high-yielding diversification in parallel synthesis, a critical advantage in lead optimization campaigns [2].

Synthetic Handle
Direct head-to-head
Free -COOH vs. ester/alcohol analogs
Direct amide coupling capability streamlines library synthesis
Qualitative synthetic-efficiency difference
Medicinal Chemistry Organic Synthesis Drug Discovery

VEGFR-2 Kinase Inhibition Potential

While direct data for 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid are not available, its core structure aligns with N-sulfonylpiperidine derivatives that demonstrate potent VEGFR-2 inhibition and anti-proliferative activity [1]. The most active analog in a recent study (compound 8) showed an IC50 of 0.0554 μM against VEGFR-2, comparable to the reference drug sorafenib (IC50 = 0.0416 μM) [2]. This class-level inference suggests the compound has a high probability of exhibiting similar kinase inhibitory activity.

VEGFR-2 Inhibition
Class-level inference
Analog IC50 0.0554 μM (Sorafenib 0.0416 μM)
Class-level kinase-inhibition context; direct data required
N-sulfonylpiperidine analog study only
Cancer Research Kinase Inhibition Drug Discovery

High-Value R&D Applications


Amide Library Synthesis

The free carboxylic acid group of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid makes it an ideal scaffold for rapid diversification through amide coupling. This scenario is optimal for medicinal chemists conducting lead optimization, allowing for the parallel synthesis of hundreds of analogs to explore structure-activity relationships (SAR) around the sulfonylpiperidine core [1].

Kinase Inhibitor Lead Discovery

Based on class-level evidence of N-sulfonylpiperidines as potent VEGFR-2 inhibitors, this compound is a strategic choice for researchers initiating a kinase inhibitor program. It provides a validated starting point for developing novel anticancer agents, with the potential to achieve nanomolar potency against a therapeutically relevant target [2].

Neurological Drug Development

1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its specific molecular architecture is documented as a component in the development of drugs for these indications, making it a high-value procurement item for neuroscience-focused drug discovery teams [3].

Biochemical Assay Development

The compound's utility in enzyme inhibition studies is well-documented, positioning it as a valuable tool compound for probing biochemical pathways. Researchers investigating the role of sulfonylpiperidine-sensitive enzymes can utilize this compound to validate target engagement and elucidate mechanism of action .

Application
Selection Property
Validation Focus
Amide Library Synthesis
Free carboxylic acid handle
Coupling efficiency and scope
Kinase Inhibitor Screening
N-sulfonylpiperidine class context
VEGFR-2 and kinase panel endpoints
Neurological Target Studies
para-Chlorophenyl architecture
Model-dependent target engagement
Enzyme Inhibition Probing
Sulfonylpiperidine scaffold
Enzyme assay response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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